3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a lactone ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an acylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways, depending on the context. For example, its fungicidal activity is believed to result from the disruption of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one
- 3-Allyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Uniqueness
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both acetyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
50367-12-9 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h3-7H2,1-2H3 |
InChI Key |
GWTPLEUTHOZHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC12CCCCC2)C(=O)C |
Origin of Product |
United States |
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